molecular formula C14H12F3NO3 B13425760 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone CAS No. 23598-48-3

5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone

Cat. No.: B13425760
CAS No.: 23598-48-3
M. Wt: 299.24 g/mol
InChI Key: TWPKRMMXXIMYTF-UHFFFAOYSA-N
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Description

5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone is a synthetic organic compound that features a trifluoromethyl group, an oxazolidinone ring, and a propynyloxymethyl substituent. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Propynyloxymethyl Group: This can be done through alkylation reactions using propargyl bromide or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propynyloxymethyl group.

    Reduction: Reduction reactions could target the oxazolidinone ring or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the trifluoromethyl group, which is known to enhance biological activity.

Medicine

Medicinally, compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone would depend on its specific biological target. Generally, compounds with oxazolidinone rings are known to inhibit protein synthesis by binding to the bacterial ribosome. The trifluoromethyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.

    Tedizolid: Another oxazolidinone antibiotic with similar applications.

    Fluorinated Oxazolidinones: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone lies in its specific combination of functional groups, which could confer unique biological activities and chemical reactivity compared to other oxazolidinones.

Properties

CAS No.

23598-48-3

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

5-(prop-2-ynoxymethyl)-3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H12F3NO3/c1-2-7-20-9-12-8-18(13(19)21-12)11-5-3-10(4-6-11)14(15,16)17/h1,3-6,12H,7-9H2

InChI Key

TWPKRMMXXIMYTF-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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